molecular formula C16H18ClNO B15339173 N-(2-Chlorophenylethyl)-phenyl-ethanolamine CAS No. 887575-20-4

N-(2-Chlorophenylethyl)-phenyl-ethanolamine

Cat. No.: B15339173
CAS No.: 887575-20-4
M. Wt: 275.77 g/mol
InChI Key: CXLOEYONGBFBHL-UHFFFAOYSA-N
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Description

N-(2-Chlorophenylethyl)-phenyl-ethanolamine is an organic compound that belongs to the class of ethanolamines It features a phenyl group and a 2-chlorophenylethyl group attached to an ethanolamine backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Chlorophenylethyl)-phenyl-ethanolamine typically involves the reaction of 2-chlorophenylethylamine with phenylacetaldehyde under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. The reaction conditions, such as temperature and pH, are optimized to achieve high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as cost, efficiency, and environmental considerations. Industrial production often employs advanced techniques like catalytic hydrogenation and high-pressure reactors to enhance the reaction rate and product yield.

Chemical Reactions Analysis

Types of Reactions

N-(2-Chlorophenylethyl)-phenyl-ethanolamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert it into amines or alcohols.

    Substitution: The chlorine atom in the 2-chlorophenylethyl group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Nucleophilic substitution reactions often employ reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce primary or secondary amines.

Scientific Research Applications

N-(2-Chlorophenylethyl)-phenyl-ethanolamine has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research explores its potential as a therapeutic agent for treating certain medical conditions.

    Industry: It is utilized in the production of pharmaceuticals, agrochemicals, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-(2-Chlorophenylethyl)-phenyl-ethanolamine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-Chlorophenylethyl)-phenyl-amine
  • N-(2-Chlorophenylethyl)-phenyl-methanol
  • N-(2-Chlorophenylethyl)-phenyl-ethanone

Uniqueness

N-(2-Chlorophenylethyl)-phenyl-ethanolamine is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a phenyl group and a 2-chlorophenylethyl group attached to an ethanolamine backbone differentiates it from other similar compounds, making it valuable for specific applications in research and industry.

Properties

CAS No.

887575-20-4

Molecular Formula

C16H18ClNO

Molecular Weight

275.77 g/mol

IUPAC Name

2-[2-(2-chlorophenyl)ethylamino]-1-phenylethanol

InChI

InChI=1S/C16H18ClNO/c17-15-9-5-4-6-13(15)10-11-18-12-16(19)14-7-2-1-3-8-14/h1-9,16,18-19H,10-12H2

InChI Key

CXLOEYONGBFBHL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(CNCCC2=CC=CC=C2Cl)O

Origin of Product

United States

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